3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride
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Overview
Description
3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride is an organic compound belonging to the class of sesquiterpenoids. These compounds are characterized by their structure, which includes three isoprene units. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride typically involves the chlorination of 3,7,11-Trimethyldodeca-2,6,10-trienoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this process include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which facilitate the conversion of the carboxylic acid group to the acyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the continuous addition of the chlorinating agent to the reaction mixture, maintaining a controlled temperature and pressure to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), base (pyridine), solvent (dichloromethane).
Reduction: Reducing agents (LiAlH₄), solvent (ether).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone).
Major Products:
Amides, esters, and thioesters: from substitution reactions.
Alcohols: from reduction reactions.
Carboxylic acids: from oxidation reactions.
Scientific Research Applications
3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various biochemical assays and synthetic applications.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modify enzyme activity by acylating active site residues.
Proteins: It can modify protein function by acylating lysine or cysteine residues.
Cellular Pathways: The compound can influence cellular signaling pathways by modifying key regulatory proteins.
Comparison with Similar Compounds
3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride is unique among similar compounds due to its specific structure and reactivity. Similar compounds include:
Farnesoic acid: A related sesquiterpenoid with similar structural features but different reactivity.
Nerolidol: Another sesquiterpenoid with distinct applications in the fragrance industry.
Geranylgeranyl chloride: A compound with similar acyl chloride functionality but different chain length and reactivity.
Properties
CAS No. |
52537-34-5 |
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Molecular Formula |
C15H23ClO |
Molecular Weight |
254.79 g/mol |
IUPAC Name |
3,7,11-trimethyldodeca-2,6,10-trienoyl chloride |
InChI |
InChI=1S/C15H23ClO/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h7,9,11H,5-6,8,10H2,1-4H3 |
InChI Key |
SDISMKKAORUZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC(=O)Cl)C)C)C |
Origin of Product |
United States |
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